Einecs 251-514-9

Description

Contextualization within Global Chemical Inventories and Regulatory Frameworks

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide is listed on numerous global chemical inventories, signifying its commercial relevance and the need for regulatory oversight. As a substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), it is considered a "phase-in" substance under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union. nih.govchemblink.com This framework, managed by the European Chemicals Agency (ECHA), requires manufacturers and importers to provide data on the properties and uses of the chemical.

Beyond the EU, the compound is listed on several other major international inventories. These include the United States Toxic Substances Control Act (TSCA) inventory, Canada's Domestic Substances List (DSL), the New Zealand Inventory of Chemicals (NZIoC), the Philippine Inventory of Chemicals and Chemical Substances (PICCS), and the Chinese Chemical Inventory of Existing Chemical Substances (IECSC). echemi.comhomeparamount.comlgcstandards.comcanada.cacanada.ca Its presence on these lists necessitates compliance with the specific regulatory requirements of each country or region.

Below is an interactive data table summarizing the inventory status of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide.

| Inventory Name | Jurisdiction | Status |

| European Inventory of Existing Commercial Chemical Substances (EINECS) | European Union | Listed |

| Toxic Substances Control Act (TSCA) | United States | Listed lgcstandards.com |

| Domestic Substances List (DSL) | Canada | Listed canada.camyaipm.com |

| Australian Inventory of Chemical Substances (AICS) | Australia | Listed nih.gov |

| Japanese Existing and New Chemical Substances (ENCS) | Japan | Listed homeparamount.com |

| China Inventory of Existing Chemical Substances (IECSC) | China | Listed echemi.comlgcstandards.com |

| Korean Existing Chemicals List (KECL) | Korea | Not Listed echemi.com |

| New Zealand Inventory of Chemicals (NZIoC) | New Zealand | Listed echemi.com |

| Philippine Inventory of Chemicals and Chemical Substances (PICCS) | Philippines | Listed echemi.comlgcstandards.com |

| Taiwan Chemical Substance Inventory (TCSI) | Taiwan | Contact supplier for status lgcstandards.com |

Historical Trajectories and Milestones in the Research and Recognition of EINECS 251-514-9

The most prominent historical application of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide is as a pesticide synergist. It is commercially known as MGK 264. chemicalbook.comnih.gov Synergists are compounds that, while having little to no pesticidal activity themselves, enhance the effectiveness of active pesticide ingredients such as pyrethrins (B594832) and pyrethroids. chemicalbook.comchemondis.com Its use in this capacity, often in combination with other synergists like piperonyl butoxide, has been a common practice in household and industrial insecticide formulations. nih.gov

The synthesis of related norbornene-dicarboximide derivatives has been a subject of academic and industrial research for many decades. The core structure is derived from the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride, which primarily forms the endo isomer of 5-norbornene-2,3-dicarboxylic anhydride. lew.ro Subsequent reaction with specific amines, in this case, 2-ethylhexylamine, leads to the formation of the corresponding imide. A 1975 patent, for instance, describes the synthesis of N-hydroxy-5-norbornene-2,3-dicarboximide for use in peptide synthesis, highlighting the early interest in the reactivity of this class of compounds. google.com While not directly about this compound, this demonstrates the foundational chemistry that enabled its development.

Contemporary Research Landscape and Key Academic Challenges Associated with this compound

The contemporary research landscape for N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide continues to be influenced by its established roles while also exploring new frontiers.

Pesticide Synergy and Ecotoxicology: Research persists in evaluating the synergistic effects of MGK 264 with various insecticides against a range of pests. researchgate.net A significant academic challenge is to understand the mechanisms of this synergy, which often involves the inhibition of detoxification enzymes like cytochrome P450s in insects, and to develop more effective and environmentally benign synergists. researchgate.net Studies also focus on its environmental fate, persistence, and potential for bioaccumulation. echemi.com

Polymer Chemistry: A significant area of modern academic inquiry involves the use of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide and its derivatives as monomers in Ring-Opening Metathesis Polymerization (ROMP). ifpenergiesnouvelles.frgoogle.comresearchgate.net ROMP is a powerful polymerization method for producing polymers with well-defined structures and properties. The norbornene moiety provides the necessary ring strain for the polymerization to proceed.

Recent studies have explored the synthesis of novel polymers using functionalized norbornene-dicarboximide monomers. For example, research published in 2023 and 2025 has investigated the creation of block copolymers and bottlebrush polymers with unique thermal and optoelectronic properties. researchgate.net A key academic challenge in this field is the precise control over polymer architecture and the introduction of new functionalities to create advanced materials for specific applications. researchgate.netresearchgate.net

Analytical Chemistry: The compound also serves as an analytical standard for the determination of pesticide residues in various matrices, including cannabis testing. chemicalbook.comsigmaaldrich.com The development of sensitive and accurate analytical methods for its detection remains an area of practical academic importance.

Below is an interactive data table summarizing key research areas.

| Research Area | Focus | Key Academic Challenges |

| Pesticide Science | Investigating synergistic effects with pyrethroids; studying insect enzyme inhibition. researchgate.net | Developing more potent and selective synergists; understanding and mitigating environmental impact. echemi.comresearchgate.net |

| Polymer Chemistry | Use as a monomer in Ring-Opening Metathesis Polymerization (ROMP) to create novel polymers. ifpenergiesnouvelles.frresearchgate.net | Achieving precise control over polymer architecture; synthesizing materials with tailored thermal and optoelectronic properties. researchgate.net |

| Analytical Chemistry | Use as a reference standard for quantifying pesticide residues. chemicalbook.comsigmaaldrich.com | Enhancing the sensitivity and selectivity of detection methods in complex matrices. |

| Lignin (B12514952) Valorization | Used as an internal standard in 31P NMR for the quantification of hydroxyl groups in lignin fractions. mdpi.com | Improving the accuracy and reproducibility of lignin characterization methods. |

Table of Compound Names

| EINECS Number | Common Name / Synonym | IUPAC Name | CAS Number |

| 251-514-9 | N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide | 2-(2-Ethylhexyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | 113-48-4 |

| 251-514-9 | MGK 264 | 2-(2-Ethylhexyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | 113-48-4 |

| 251-514-9 | Octacide 264 | 2-(2-Ethylhexyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | 113-48-4 |

| 251-514-9 | Synergist 264 | 2-(2-Ethylhexyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | 113-48-4 |

| Not Applicable | Piperonyl butoxide | 2-(2-Butoxyethoxy)ethyl 6-propylpiperonyl ether | 51-03-6 |

| Not Applicable | 5-Norbornene-2,3-dicarboxylic anhydride | 3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione | 826-62-0 |

| Not Applicable | 2-Ethylhexylamine | 2-Ethylhexan-1-amine | 104-75-6 |

| Not Applicable | N-hydroxy-5-norbornene-2,3-dicarboximide | 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | 21715-90-2 |

Properties

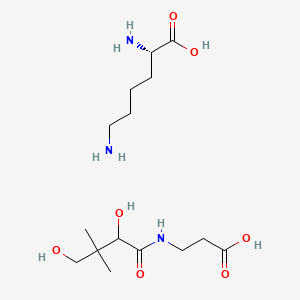

CAS No. |

33425-97-7 |

|---|---|

Molecular Formula |

C15H31N3O7 |

Molecular Weight |

365.42 g/mol |

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid |

InChI |

InChI=1S/C9H17NO5.C6H14N2O2/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;7-4-2-1-3-5(8)6(9)10/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |

InChI Key |

UTMIXPNUSXKMQF-ZSCHJXSPSA-N |

Isomeric SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)O)O.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)O)O.C(CCN)CC(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic and Derivatization Strategies for Einecs 251 514 9

Chemo-Enzymatic and Biotechnological Approaches to the Synthesis of L-lysine, compound with N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alanine (1:1)

The synthesis of L-lysine D-pantothenate is a tale of two molecules: L-lysine and D-pantothenic acid. The final salt formation is a straightforward acid-base reaction; hence, innovation lies in the production of the individual precursors.

L-lysine Production: Industrial production of L-lysine has largely moved away from chemical synthesis and is dominated by microbial fermentation. frontiersin.orgresearchgate.net Strains of Corynebacterium glutamicum and Escherichia coli are the primary workhorses for this process. frontiersin.orgnih.gov Recent advancements focus on systems metabolic engineering to optimize microbial strains for higher yields and productivity. uni-saarland.de This involves modifying metabolic pathways to channel carbon flux towards lysine (B10760008) synthesis, reducing the formation of byproducts, and enhancing tolerance to high concentrations of the final product. uni-saarland.deresearchgate.net For instance, research has explored replacing native glucose uptake systems with more energy-efficient permeases and engineering the cellular redox balance to provide sufficient NADPH, a crucial cofactor for lysine synthesis. uni-saarland.deresearchgate.net

D-Pantothenic Acid Production: The synthesis of D-pantothenic acid is more complex. Traditional chemical synthesis often starts with isobutyraldehyde, formaldehyde (B43269), and hydrogen cyanide to produce a racemic mixture of pantolactone (DL-pantolactone). revmedchir.ro This racemic mixture must then be resolved to isolate the desired D-enantiomer, a tedious and costly process. researchgate.netrsc.org

Biotechnological and chemo-enzymatic routes offer a more elegant and stereoselective alternative. revmedchir.roresearchgate.net These methods can be categorized into two main areas: the synthesis of the precursor D-pantolactone and the enzymatic condensation to form D-pantothenic acid.

Synthesis of D-pantolactone: A key strategy involves the kinetic resolution of chemically synthesized DL-pantolactone. This is achieved using enzymes called lactonases that selectively hydrolyze one enantiomer, allowing the other to be separated. For example, D-lactonases from fungi like Fusarium oxysporum can specifically hydrolyze D-pantolactone to D-pantoic acid, leaving L-pantolactone behind. revmedchir.ronih.govgoogle.com The resulting D-pantoic acid is then re-lactonized to pure D-pantolactone. google.com More advanced "deracemization" cascades use multiple enzymes in one pot to convert the unwanted L-pantolactone into the desired D-pantolactone, potentially achieving theoretical yields of 100%. mdpi.comnih.gov

Enzymatic Condensation: Once pure D-pantolactone or D-pantoic acid is obtained, it is condensed with β-alanine to form D-pantothenic acid. This step is catalyzed by the enzyme pantothenate synthetase (PS). researchgate.netoup.com Researchers have successfully overexpressed PS genes in microbial hosts like E. coli to create efficient whole-cell biocatalysts. researchgate.net This approach avoids the complicated resolution process required in purely chemical synthesis because the biological systems produce only the desired D-configuration product. researchgate.net Fed-batch fermentation using such engineered strains has achieved high titers of D-pantothenic acid. researchgate.netresearchgate.net

Table 1: Comparison of Microbial Systems for D-Pantothenic Acid and Precursor Synthesis

| Microorganism/Enzyme System | Process | Key Precursor(s) | Reported Product/Titer | Reference |

|---|---|---|---|---|

| Engineered E. coli | Whole-cell biotransformation | D-pantoic acid, β-alanine | 97.1 g/L D-pantothenic acid | researchgate.net |

| Engineered Bacillus subtilis | Fermentation (no β-alanine addition) | Glucose | 86 g/L D-pantothenic acid (potential) | revmedchir.ro |

| Fusarium oxysporum | Enzymatic resolution | DL-pantolactone | D-pantoic acid (from D-pantolactone) | nih.govgoogle.com |

| Engineered Saccharomyces cerevisiae | Fermentation | Glucose | 4.1 g/L D-pantothenic acid | acs.org |

| Engineered E. coli (multi-enzyme cascade) | Deracemization | DL-pantolactone | D-pantolactone (98.6% e.e.) | mdpi.com |

Exploration of Novel Precursors and Reaction Pathways for EINECS 251-514-9 Production

Research into novel precursors and pathways aims to improve efficiency, reduce reliance on hazardous materials, and utilize renewable feedstocks.

For D-pantothenic acid, the journey begins with α-ketoisovalerate, an intermediate in the biosynthesis of the amino acid valine. oup.comnih.gov This precursor is converted to ketopantoate, then reduced to D-pantoate, and finally condensed with β-alanine. oup.com A significant area of exploration is the direct fermentative production of D-pantothenic acid from simple sugars like glucose, which eliminates the need to add expensive intermediates. science-line.comx-mol.net This involves engineering microbial metabolic pathways to efficiently channel carbon from glucose to both the α-ketoisovalerate and β-alanine precursors. nih.gov

Alternative chemical pathways for the key intermediate, D-pantolactone, are also under investigation. The traditional route involves formaldehyde and isobutyraldehyde, which undergo condensation and cyanation. guidechem.com Newer chemo-enzymatic routes aim to replace toxic cyanide and harsh reaction conditions. For example, one approach uses an engineered ketoreductase enzyme to stereoselectively reduce a precursor, ethyl 2'-ketopantothenate, to its corresponding alcohol with high purity. rsc.org Another pathway explores the use of valine as a starting material, converting it enzymatically to α-ketoisovaleric acid, which then enters the biosynthetic pathway to D-pantolactone. guidechem.com

Rational Design and Synthesis of Structurally Related Analogs of this compound

The rational design of analogs of L-lysine D-pantothenate involves modifying either the pantothenic acid or the L-lysine moiety to create new molecules with altered or enhanced properties. The knowledge of the three-dimensional structures of enzymes in the coenzyme A (CoA) biosynthetic pathway, such as pantothenate kinase, provides a basis for designing these analogs. oup.comnih.gov

Pantothenic Acid Analogs: Many analogs focus on modifying the amide bond of pantothenic acid to increase stability or confer new biological activities. Pantothenamides, where the carboxyl group of pantothenic acid is converted to an amide, are a well-studied class of analogs. researchgate.netacs.org Some pantothenamides have shown antimicrobial activity by being processed by the CoA biosynthetic pathway into inactive coenzyme analogs, which then disrupt essential cellular processes like fatty acid synthesis. ucsd.edu

Another design strategy involves replacing the labile amide bond with more stable bioisosteres, such as a triazole ring. nih.gov This modification can prevent degradation by enzymes in the body while maintaining or even improving biological activity. researchgate.netnih.gov

Lysine Analogs: The L-lysine component of the salt can also be modified. Lysine dioxygenase enzymes can be used to hydroxylate L-lysine at specific positions, creating valuable chiral building blocks for synthesizing other complex molecules. mdpi.com While not a direct analog of the salt, these modified lysines could potentially be used to form new salts with pantothenic acid, exploring changes in physical properties or biological interactions. Furthermore, other basic amino acids, such as L-arginine, could be substituted for L-lysine to form different pantothenate salts with potentially different solubility or absorption characteristics.

Application of Green Chemistry Principles in the Sustainable Synthesis of this compound

The synthesis of L-lysine D-pantothenate is an area where the principles of green chemistry are being actively applied, primarily through the shift from chemical synthesis to biotechnology. researchgate.net

Use of Renewable Feedstocks: Fermentative production of both L-lysine and D-pantothenic acid utilizes renewable resources like glucose from corn or sugarcane, or even non-edible lignocellulosic biomass, reducing the reliance on fossil fuels. uni-saarland.deresearchgate.netscience-line.com

Biocatalysis: The use of enzymes and whole-cell biocatalysts is a cornerstone of green synthesis for this compound. rsc.orgrsc.org Biocatalysts operate under mild conditions (neutral pH, ambient temperature), are highly specific (reducing byproducts), and are biodegradable. mdpi.com Chemo-enzymatic routes for D-pantolactone, for example, avoid the harsh chemicals and high energy consumption of traditional resolution methods. rsc.orgrsc.org

Waste Prevention: Biotechnological routes are inherently more selective, leading to higher yields of the desired stereoisomer and significantly less waste compared to classical chemical resolutions. researchgate.netnih.gov The development of deracemization processes, which convert an entire racemic mixture into a single enantiomer, exemplifies the principle of atom economy by ensuring all starting material can be converted to the desired product. mdpi.comnih.gov

Safer Chemistry: The move towards bio-based routes eliminates the need for hazardous reagents like hydrogen cyanide, which is used in the traditional synthesis of pantolactone. revmedchir.roguidechem.com

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

|---|---|---|---|

| 1. Prevention | Using selective biocatalytic routes to minimize waste. | Enzymatic resolution of DL-pantolactone generates less waste than chemical resolution. | rsc.org |

| 3. Less Hazardous Chemical Syntheses | Avoiding toxic reagents like cyanide. | Biotechnological synthesis of D-pantolactone from glucose avoids the use of HCN. | science-line.comguidechem.com |

| 7. Use of Renewable Feedstocks | Employing biomass-derived sugars for fermentation. | Production of L-lysine and D-pantothenic acid using engineered microbes grown on glucose. | researchgate.netacs.org |

| 9. Catalysis | Utilizing highly efficient and specific enzymes or whole-cell catalysts. | A multi-enzyme cascade for the complete deracemization of DL-pantolactone to D-pantolactone. | mdpi.comnih.gov |

Table of Compound Names

| EINECS Number | IUPAC Name | Common Name / Synonym |

| 251-514-9 | L-lysine; (2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-hydroxypropyl)butanamide | L-lysine D-pantothenate; D-Pantothenic acid L-lysine salt |

| N/A | (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid | D-Pantoic acid |

| 209-943-0 | 3-aminopropanoic acid | β-Alanine |

| 200-294-1 | (2S)-2,6-diaminohexanoic acid | L-lysine |

| 209-965-5 | (3R)-3-hydroxy-4,4-dimethyloxolan-2-one | D-Pantolactone; (R)-Pantolactone |

| N/A | 3-hydroxy-4,4-dimethyloxolan-2-one | DL-Pantolactone; Racemic pantolactone |

| N/A | 4-hydroxy-3,3-dimethyl-2-oxobutanoic acid | Ketopantoic acid |

| N/A | 3,3-dimethyl-2,4-dioxobutanoic acid | Ketopantolactone |

| N/A | 2-oxopentanedioic acid | α-Ketoisovaleric acid |

Sophisticated Analytical Methodologies for Einecs 251 514 9 Characterization and Quantification

Advanced Spectroscopic Techniques for the Structural Elucidation of EINECS 251-514-9 (e.g., 2D-NMR, High-Resolution Mass Spectrometry)

The structural confirmation of this compound relies on powerful spectroscopic methods. Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy has been instrumental in elucidating the structural features of the molecule. nih.gov Techniques like Correlation Spectroscopy (COSY) help establish proton-proton correlations, and Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space correlations, which is crucial for determining the stereochemistry of the endo and exo isomers. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition. Techniques such as GC-Orbitrap MS offer high-resolution, accurate-mass (HRAM) capabilities, allowing for confident identification. thermofisher.commzcloud.org For instance, HRMS can differentiate this compound from co-eluting compounds like the fungicide ametoctradin (B1667028) by leveraging high mass accuracy, a task that is challenging with low-resolution mass spectrometry. researchgate.net

Chromatographic-Mass Spectrometric Coupling Techniques for Trace Analysis of this compound in Complex Matrices

For detecting minute quantities of this compound in complex samples such as environmental water, soil, or food products, the coupling of chromatographic separation with mass spectrometric detection is the gold standard. mdpi.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique. wa.govresearchgate.netresearchgate.net For enforcement purposes, a GC method with electron capture detection (GC/ECD) has been deemed adequate. regulations.gov More advanced systems, like GC coupled with a high-resolution Orbitrap mass spectrometer, provide the high sensitivity and selectivity needed for multi-residue screening in food matrices like potatoes. thermofisher.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly suited for analyzing the compound in water samples. epa.govepa.govdcu.ie This technique offers excellent sensitivity and specificity, enabling the detection of the compound at nanogram-per-liter levels. epa.govepa.gov The use of multiple reaction monitoring (MRM) mode enhances selectivity by monitoring specific precursor-to-product ion transitions. epa.govepa.govgoogle.com For instance, the transition of m/z 276.2 → 210.1 is often used for quantification, with a second transition like m/z 276.2 → 98.0 for confirmation. epa.govepa.gov

| Analysis Type | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) |

|---|---|---|---|

| Quantitation | 276.2 | 210.1 | - |

| Confirmation | 276.2 | 98.0 | - |

| Product Ion Scan (Low CE) | 276.2 | Multiple | -25 |

| Product Ion Scan (High CE) | 276.2 | Multiple | -50 |

Development and Validation of Analytical Protocols for Environmental Monitoring of this compound

Standardized and validated analytical methods are essential for reliable environmental monitoring. europa.eu An analytical procedure, GPL-MTH-076, has been developed and validated for determining this compound residues in surface and tap water using LC-MS/MS. epa.govepa.gov This method was validated to a limit of quantitation (LOQ) of 0.05 ng/mL. epa.govepa.gov The validation process for such methods typically assesses parameters like linearity, accuracy (as percent recovery), precision (as relative standard deviation), and specificity. thermofisher.comepa.govepa.gov

For water analysis, a common sample preparation involves a "dilute and shoot" approach, where the water sample is simply diluted with an equal volume of acetonitrile, filtered, and then injected into the LC-MS/MS system. epa.govepa.gov For more complex matrices like soil, methods involving extraction with organic solvents followed by a clean-up step using solid-phase extraction (SPE) are often required before analysis. regulations.gov

| Parameter | Matrix | Value/Range |

|---|---|---|

| Limit of Quantitation (LOQ) | Tap Water, Surface Water | 0.05 ng/mL |

| Limit of Detection (LOD) | - | Not Reported |

| Fortification Levels | Tap Water | 0.05 ng/mL, 1.00 ng/mL, 20.0 ng/mL, 500 ng/mL |

| Mean Recoveries | Tap Water, Surface Water | 70-120% |

| Relative Standard Deviation (RSD) | Tap Water, Surface Water | ≤20% |

Emerging Technologies and Innovations in the Analytical Chemistry of this compound

The field of analytical chemistry is continually evolving, with new technologies offering enhanced sensitivity, speed, and portability for pesticide analysis. jscimedcentral.comjscimedcentral.com While specific emerging technologies for this compound are not extensively detailed in the provided results, general trends in pesticide analysis are applicable. These include the development of luminescent nanosensors and biosensors, which offer potential for rapid, low-cost, and in-field monitoring. oup.comresearchgate.net Furthermore, innovations in sample preparation, such as solid-phase microextraction (SPME), can be coupled with GC-MS for the analysis of the compound in indoor air. researchgate.net The integration of artificial intelligence and machine learning with analytical instrumentation is another promising area that could lead to more precise and automated pesticide analysis in the future. cas.org

Metrological Considerations and Data Quality Assurance in this compound Analysis

Ensuring the quality and reliability of analytical data is paramount. This is achieved through rigorous quality assurance (QA) and quality control (QC) procedures. wa.gov Key metrological considerations include the use of certified reference materials for instrument calibration and method validation. epa.gov Laboratories follow guidelines, such as those from SANTE or the EPA, which define criteria for method performance, including recovery and precision. thermofisher.comeuropa.eu

Data quality is maintained by analyzing QC samples, such as field blanks, duplicates, and spiked samples, alongside test samples. oregon.gov Adherence to Good Laboratory Practice (GLP) standards is often required for studies submitted for regulatory purposes. epa.govepa.gov Data qualifiers are used to indicate the level of confidence in a reported value, noting, for example, if a compound was positively identified but its concentration is an estimate (J qualifier) or if it was not detected at the reporting limit (U qualifier). wa.gov

Table of Compound Names

| EINECS Number | Common Name / Trade Name | IUPAC Name |

| 251-514-9 | MGK 264; N-Octyl bicycloheptene dicarboximide | N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide |

Environmental Behavior and Transformation Kinetics of Einecs 251 514 9

Environmental Distribution and Compartmental Partitioning of Fipronil (B1672679) in Aquatic, Terrestrial, and Atmospheric Systems

Fipronil is a broad-spectrum phenylpyrazole insecticide that, due to its widespread use, can be distributed across various environmental compartments. nih.govsfei.org Its partitioning behavior is influenced by its physicochemical properties, such as its low to moderate water solubility and its tendency to adsorb to soil and sediment particles. waterquality.gov.au

Aquatic Systems: In aquatic environments, fipronil's behavior is complex. While it has low to moderate water solubility, it can enter water bodies through runoff and spray drift. waterquality.gov.auapvma.gov.au Once in the water, a significant portion of fipronil is subject to rapid photodegradation. waterquality.gov.au However, it can also partition from the water column to the sediment, where it and its degradation products can accumulate. ca.govorst.edu For instance, in surface water in southwestern Louisiana, fipronil was detected at concentrations ranging from 0.829 to 5.290 μg/L, with its degradation products accumulating in the riverbed sediment. orst.edu

Terrestrial Systems: In terrestrial environments, fipronil is considered to be relatively persistent and immobile. epa.govepa.gov It exhibits low mobility in most soil types and is not expected to leach extensively into groundwater. orst.edu The half-life of fipronil in aerobic soils is approximately 122-128 days. orst.edu Its movement off-target in terrestrial systems is primarily associated with the erosion of soil particles to which it is adsorbed. epa.gov

Atmospheric Systems: Fipronil has a low vapor pressure, indicating that it is not very volatile. orst.edu Studies on the fate of fipronil in soil have found no significant evidence of volatilization for the parent compound or its metabolites. orst.edu The primary mechanism for its degradation in the atmosphere is likely through reactions with hydroxyl radicals. apvma.gov.au

Interactive Data Table: Environmental Distribution of Fipronil

| Environmental Compartment | Key Findings | Citations |

|---|---|---|

| Aquatic Systems | Subject to rapid photodegradation. Partitions to sediment where it and its degradates can accumulate. | waterquality.gov.auca.govorst.edu |

| Terrestrial Systems | Relatively persistent and immobile with a half-life of 122-128 days in aerobic soils. Low potential for leaching into groundwater. | orst.eduepa.govepa.gov |

| Atmospheric Systems | Low volatility. Degradation primarily through reaction with hydroxyl radicals. | orst.eduapvma.gov.au |

Elucidation of Abiotic Degradation Mechanisms of Fipronil (e.g., Hydrolysis, Photodegradation, Oxidation)

Abiotic degradation processes, particularly photodegradation and hydrolysis, are key in determining the environmental persistence of fipronil. nih.gov

Photodegradation: Photodegradation is a major pathway for fipronil degradation, especially in aquatic environments. epa.gov When exposed to UV light in water, fipronil degrades rapidly, with a reported half-life of 4 to 12 hours. orst.edu The primary photoproduct formed is fipronil-desulfinyl. orst.edunih.gov On soil surfaces, photodegradation also occurs, leading to the formation of fipronil-desulfinyl with a half-life of about 34 days in loamy soil. orst.edu

Hydrolysis: Fipronil is stable to hydrolysis at neutral (pH 7) and acidic (pH 5) conditions. orst.eduapvma.gov.au However, under alkaline conditions (e.g., pH 9), it undergoes hydrolysis, with a half-life of about 28 days. epa.govapvma.gov.au The rate of hydrolysis increases with increasing pH. orst.edu The main product of hydrolysis is fipronil-amide. orst.edunih.gov

Oxidation: Oxidation of fipronil leads to the formation of fipronil-sulfone, a significant and often more persistent metabolite. nih.gov This process can occur in various environmental matrices. nih.govnih.gov

Interactive Data Table: Abiotic Degradation of Fipronil

| Degradation Mechanism | Key Findings | Major Degradation Product(s) | Citations |

|---|---|---|---|

| Photodegradation | Rapid in water (half-life of 4-12 hours). Occurs on soil surfaces (half-life of ~34 days). | Fipronil-desulfinyl | orst.eduepa.govnih.gov |

| Hydrolysis | Stable at acidic and neutral pH. Degrades at alkaline pH (half-life of ~28 days at pH 9). | Fipronil-amide | orst.eduepa.govapvma.gov.aunih.gov |

| Oxidation | Forms a persistent metabolite. | Fipronil-sulfone | nih.govnih.gov |

Characterization of Biotic Transformation Pathways of Fipronil in Diverse Environmental Microbiomes

Microbial activity plays a crucial role in the transformation of fipronil in the environment. nih.gov Various bacteria and fungi have been identified that can degrade fipronil, utilizing it as a source of carbon and nitrogen. nih.govnih.gov

The primary biotic transformation pathways include:

Reduction: This leads to the formation of fipronil-sulfide (B195288). nih.govnih.gov

Oxidation: This pathway produces fipronil-sulfone. nih.govnih.gov

Numerous microbial species have been shown to degrade fipronil. For example, Bacillus species, Stenotrophomonas acidaminiphila, Paracoccus sp., and Aspergillus glaucus are among the microorganisms capable of breaking down this insecticide. nih.govnih.gov For instance, a strain of Stenotrophomonas acidaminiphila was able to degrade 70% of an initial fipronil concentration within 14 days. nih.gov Similarly, Bacillus sp. strain FA3 demonstrated a 76% degradation of fipronil over 15 days. nih.gov The degradation process often involves the formation of its main metabolites: fipronil-sulfide and fipronil-sulfone. nih.gov

Interactive Data Table: Examples of Microorganisms Involved in Fipronil Biotransformation

| Microorganism | Degradation Capability | Citations |

|---|---|---|

| Bacillus sp. | Capable of significant fipronil degradation. | nih.govnih.gov |

| Stenotrophomonas acidaminiphila | Degraded 70% of fipronil in 14 days. | nih.gov |

| Paracoccus sp. | Degraded 80 µg/kg of fipronil in sandy soil after 30 days. | nih.gov |

| Aspergillus glaucus | Fungal species reported to have fipronil degradation potential. | nih.gov |

| Enterobacter chengduensis | Degraded 96% of fipronil and its metabolites fipronil-sulfone (92%) and fipronil-sulfide (79%) in 14 days. | researchgate.net |

Adsorption and Desorption Dynamics of Fipronil in Environmental Media (e.g., Soils, Sediments, Suspended Particulates)

The sorption behavior of fipronil is a critical factor influencing its mobility and bioavailability in the environment. researchgate.net Adsorption to soil and sediment can reduce its transport but also increase its persistence by protecting it from degradation. nih.gov

Fipronil generally exhibits low mobility in soil due to its tendency to adsorb to soil particles. orst.edu The soil sorption coefficient (Koc), which indicates the tendency of a chemical to bind to organic carbon in soil, has an average value of 825 for fipronil. orst.edu This value can range from 427 to 1248 in sandy loam, indicating that the soil's organic carbon and clay content play a significant role. orst.edu The adsorption of fipronil to soil is not a completely reversible process. epa.gov

In aquatic systems, fipronil adsorbs to suspended sediment and bed sediment. waterquality.gov.au This process is a major route for its off-site migration into surface waters. nih.gov The degradation products of fipronil, such as fipronil-sulfide and fipronil-desulfinyl, also exhibit significant sorption to soil, with Koc values of 3946 and 2010, respectively. orst.edu

Computational and Experimental Transport Modeling for Environmental Fate Prediction of Fipronil

Computational models are valuable tools for predicting the environmental fate and transport of pesticides like fipronil. Models such as the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are used to estimate concentrations in surface water and sediment under various environmental and application scenarios. nih.gov

These models incorporate key environmental fate parameters, including:

Aerobic soil metabolism half-life

Photodegradation rates

Soil sorption coefficients (Koc)

Modeling studies have been conducted to assess the runoff potential of fipronil from treated areas. ca.gov For example, simulations have shown that altering application methods, such as using a narrow pin stream application instead of a wider band, can significantly reduce the predicted concentration of fipronil in urban receiving waters by as much as 92%. ca.gov Furthermore, models like PCPF-M have been developed and validated to simulate the fate and transport of both the parent fipronil compound and its metabolites in specific environments like rice paddies. researchgate.net These models help in understanding the influence of various factors, such as application timing and storm intensity, on the potential for environmental contamination. nih.gov

Interactions of Einecs 251 514 9 Within Environmental Systems Excluding Adverse Biological Effects

Influence of Fipronil (B1672679) on Microbial Community Structure and Function in Aquatic and Terrestrial Environments

The introduction of Fipronil into aquatic and terrestrial ecosystems can significantly influence the composition and activity of microbial communities. These microorganisms are fundamental to ecosystem health, playing vital roles in decomposition, nutrient cycling, and detoxification.

In terrestrial environments, studies have shown that the presence of Fipronil can alter the bacterial community structure. Research on soil microcosms has indicated that exposure to Fipronil can lead to a notable increase in the populations of bacteria belonging to the phyla Proteobacteria, Actinobacteria, and Firmicutes. nih.govdntb.gov.ua This suggests that certain bacterial groups may be able to utilize Fipronil or its degradation products as a carbon source, or otherwise benefit from the altered soil chemistry. nih.gov Conversely, some bacterial genera, such as Streptomyces, have been shown to be negatively affected by Fipronil exposure. dntb.gov.ua The insecticide has also been found to impact soil microbial enzymatic activities, which can persist even after the microbial community composition shows signs of recovery. unisa.edu.au This indicates that functional recovery may lag behind structural recovery. unisa.edu.au

Table 1: Observed Effects of Fipronil on Microbial Phyla in Soil

| Phylum | Observed Effect | Reference |

|---|---|---|

| Proteobacteria | Increase in relative abundance | nih.govdntb.gov.ua |

| Actinobacteria | Increase in relative abundance | nih.govdntb.gov.ua |

| Firmicutes | Increase in relative abundance | nih.govdntb.gov.ua |

Biogeochemical Cycling Perturbations and Nutrient Dynamics in the Presence of Fipronil

Fipronil can disrupt key biogeochemical cycles, primarily through its effects on non-target organisms that are integral to these processes. The cycling of nutrients such as nitrogen and carbon is essential for maintaining soil fertility and ecosystem productivity. chesci.com

One of the most significant impacts of Fipronil is on termite populations. nih.gov As termites are crucial for decomposition and nutrient cycling in many ecosystems, their decline due to Fipronil application can lead to long-term risks to soil fertility. nih.govapvma.gov.au This disruption can slow down the breakdown of organic matter and the return of nutrients to the soil. piat.org.nz

Furthermore, Fipronil has the potential to affect nitrogen transformation processes in the soil. While some studies conducted under laboratory conditions with specific soil types have shown no significant long-term effects on the rate of nitrate (B79036) formation at certain application rates, the potential for disruption exists. chesci.com The impact on the microbial communities responsible for nitrification and denitrification is a key factor. chesci.com For instance, a study on loamy sand soil found that deviations in nitrate levels and formation rates in treated soil were less than 25% compared to the control, suggesting no significant effect under those specific conditions. chesci.com However, the severe impact of Fipronil on detritivorous beetles has been linked to a potential risk of slowing down biogeochemical cycles, particularly nitrogen cycling, which could decrease soil fertility if large areas are treated. piat.org.nz

Table 2: Potential Impacts of Fipronil on Biogeochemical Processes

| Process | Organisms Affected | Potential Impact | Reference |

|---|---|---|---|

| Decomposition | Termites, Detritivorous Beetles | Slowdown in organic matter breakdown | nih.govpiat.org.nz |

| Nutrient Cycling | Termites, Soil Microorganisms | Altered soil fertility, Disruption of nitrogen cycle | nih.govapvma.gov.aupiat.org.nz |

| Nitrogen Transformation | Nitrifying/Denitrifying Bacteria | Potential for altered nitrate formation rates | chesci.com |

Methodological Frameworks for Assessing Environmental Exposure Pathways and Bioavailability of Fipronil

Assessing the environmental exposure pathways and bioavailability of Fipronil requires robust analytical methodologies. The compound's presence and the concentration of its more persistent and sometimes more toxic metabolites need to be accurately quantified in various environmental matrices. nih.govnih.gov

Environmental Exposure Assessment: The process involves identifying sources of Fipronil release, understanding its transport and transformation in the environment, and quantifying its concentration in compartments like soil, water, and sediment. nih.govecetoc.org Fipronil has a moderate to high persistence in terrestrial and aquatic environments and a moderate affinity for soil sorption. epa.gov Its degradation is influenced by factors like photolysis in water and microbial activity in soil. epa.gov

Analytical Methods: Several advanced analytical techniques are employed for the detection and quantification of Fipronil and its metabolites. These include:

High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or diode-array detection (DAD), HPLC is a common method for analyzing Fipronil residues. mdpi.comusgs.gov

Gas Chromatography (GC): GC coupled with Mass Spectrometry (GC-MS) or an electron capture detector (ECD) is highly effective for determining Fipronil and its degradates in various samples. mdpi.comusgs.govepa.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and reliability, making it suitable for detecting ultratrace levels of Fipronil and its metabolites in complex matrices like eggs, soil, and feed. chromatographyonline.com

Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISAs) have been developed as a sensitive and rapid screening tool for Fipronil in water and biological fluids. nih.gov

Bioavailability Assessment: Bioavailability, the fraction of the chemical that is taken up by an organism, is a critical component of risk assessment. For Fipronil, this is often evaluated through studies on its bioaccumulation in aquatic organisms. Fipronil has been shown to bioaccumulate in fish, with one of its main degradation products, fipronil desulfinyl, also being a concern for bioaccumulation. nih.gov The tendency of Fipronil to bind to sediments can influence its availability to aquatic life. wikipedia.org

Table 3: Common Analytical Methods for Fipronil Detection

| Method | Common Detector/Coupling | Application | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | UV, DAD | Water, Soil, Leaf Surfaces | mdpi.comusgs.gov |

| Gas Chromatography (GC) | MS, ECD | Water, Soil, Tissue, Larvae | mdpi.comusgs.govepa.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | MS/MS | Eggs, Soil, Feed, Animal Tissues | chromatographyonline.com |

| Immunoassay (ELISA) | - | Water, Urine, Serum | nih.gov |

Comparative Analysis of Environmental Interaction Profiles for Fipronil and Structurally Related Compounds

Fipronil belongs to the phenylpyrazole class of insecticides. nih.gov Comparing its environmental interaction profile with structurally related compounds, such as ethiprole (B1671408), and with other classes of insecticides, like neonicotinoids and pyrethroids, provides valuable context for its environmental risk.

Comparison with Ethiprole: Ethiprole is another phenylpyrazole insecticide used as an alternative to Fipronil. researchgate.net While they share a similar mode of action, their environmental persistence can differ. For instance, research on photodegradation in aquatic systems suggests that the photochemical stability of ethiprole is approximately two to three times that of Fipronil, meaning Fipronil degrades faster under light exposure in water. researchgate.net

Comparison with Neonicotinoids: Like Fipronil, neonicotinoids are systemic insecticides. nih.gov Both classes of compounds are highly toxic to many insects. nih.gov However, their environmental fate characteristics, such as soil sorption and persistence, can vary, influencing their potential for leaching and long-term environmental impact. For example, the half-life of Fipronil in soil can range from 122 to over 200 days, while neonicotinoid half-lives also show a wide range depending on the specific compound and environmental conditions. nih.govnih.gov

Comparison with Pyrethroids (e.g., Bifenthrin): Bifenthrin (B131952), a pyrethroid insecticide, has a different mode of action than Fipronil, disrupting sodium channels instead of GABA-gated chloride channels. pomais.com In terms of environmental concerns, bifenthrin is noted for its high toxicity to aquatic life, while Fipronil's high toxicity to bees is a major concern. pomais.com This highlights how different chemical structures and modes of action can lead to distinct environmental risk profiles.

Table 4: Comparative Environmental Profile of Fipronil and Other Insecticides

| Insecticide | Chemical Class | Primary Environmental Concern | Reference |

|---|---|---|---|

| Fipronil | Phenylpyrazole | High toxicity to bees and aquatic invertebrates; Persistence of toxic metabolites. | nih.govpomais.com |

| Ethiprole | Phenylpyrazole | Similar concerns to Fipronil, but with different degradation rates. | researchgate.net |

| Imidacloprid (a Neonicotinoid) | Neonicotinoid | Systemic action, persistence in soil, potential for leaching, bee toxicity. | nih.gov |

| Bifenthrin | Pyrethroid | High toxicity to fish and other aquatic organisms. | pomais.com |

Advanced Applications and Process Engineering of Einecs 251 514 9

Innovative Applications of EINECS 251-514-9 in Specialized Chemical Industries

While the predominant application of 2-ethylhexyl 4-(dimethylamino)benzoate is as a UV-B filter in sunscreens and other cosmetic products, its utility extends to more specialized chemical industries. specialchem.comchemicalbook.com Its capacity to absorb ultraviolet radiation makes it a valuable component in the formulation of materials requiring photoprotection.

One innovative application is its use as a tertiary amine synergist in combination with Type II photoinitiators, such as benzophenone (B1666685), in UV-curable coatings and inks. esstechinc.com In these systems, it helps to accelerate the curing process, particularly at the surface, by participating in the photochemical reaction that generates free radicals. esstechinc.com This is crucial for achieving rapid, tack-free surfaces in industrial applications like printing, wood coatings, and electronics manufacturing.

Furthermore, it is utilized in the preparation of ultrathin films of acrylates. sigmaaldrich.com Its presence in these formulations can enhance the durability and weather resistance of the resulting polymer films by protecting them from UV degradation. This has implications for the development of advanced materials for outdoor applications, including protective coatings for automotive parts and architectural elements.

The compound's UV-absorbing properties are also harnessed in the protection of hair, where it is incorporated into sprays, conditioners, and color-protecting shampoos to prevent UV-induced damage to the hair shafts. specialchem.com

Optimization and Scale-Up of Industrial Processes Involving this compound

The industrial synthesis of 2-ethylhexyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with 2-ethylhexanol. Optimization of this process is critical for maximizing yield, purity, and cost-effectiveness. Key parameters that require careful control during scale-up include reactant molar ratios, catalyst selection and concentration, reaction temperature, and time.

For similar esterification processes, a continuous-flow reactor system is often favored over a traditional batch reactor for industrial-scale production. Continuous processes can offer superior control over reaction parameters, leading to enhanced safety, efficiency, and consistency. The efficient removal of water, a byproduct of the esterification, is essential to drive the reaction equilibrium towards product formation.

Strategies for process optimization and scale-up often involve:

Process Characterization: A thorough understanding of the reaction kinetics and thermodynamics is fundamental. This involves identifying the most influential process parameters on product yield and quality. nih.govsemanticscholar.org

Modeling and Simulation: Tools such as computational fluid dynamics (CFD) can be used to model mixing and heat transfer within the reactor, ensuring homogenous reaction conditions. nih.govmdpi.com Kinetic and constraint-based modeling can help predict reactor performance and optimize operating conditions. mdpi.com

Byproduct Management: Minimizing the formation of byproducts is a key aspect of green chemistry and process optimization. This is achieved by fine-tuning molar ratios, catalyst choice, and reaction conditions to enhance selectivity towards the desired product.

| Parameter | Typical Optimization Strategy |

| Reactant Molar Ratio | Using a slight excess of one reactant (e.g., 2-ethylhexanol) to shift equilibrium. |

| Catalyst | Selection of an efficient and recyclable catalyst to increase reaction rate and reduce waste. |

| Temperature & Pressure | Precise control to maximize reaction rate while minimizing side reactions and energy consumption. |

| Byproduct Removal | Continuous removal of water to drive the esterification reaction forward. |

Development of Functional Materials and Advanced Formulations Incorporating this compound

The development of functional materials leverages the specific properties of 2-ethylhexyl 4-(dimethylamino)benzoate. Its primary function is to impart UV protection to various formulations.

Beyond cosmetics, its role as a photostabilizer is critical in the plastics and coatings industries. When incorporated into polymer matrices, it protects the material from the degrading effects of sunlight, which can cause discoloration, loss of mechanical strength, and brittleness. This extends the service life of products such as outdoor furniture, automotive components, and building materials.

Advanced research explores its incorporation into novel delivery systems, such as microcapsules or nanoparticles. These technologies can improve the photostability of the UV filter itself, prevent direct skin contact in cosmetic applications, and allow for a more controlled release and uniform coverage on a substrate.

Technoeconomic Assessments and Life Cycle Analysis of this compound Production and Application

A comprehensive evaluation of 2-ethylhexyl 4-(dimethylamino)benzoate requires both a technoeconomic assessment (TEA) and a life cycle analysis (LCA).

Technoeconomic Assessment (TEA): The economic viability of producing this compound is influenced by several factors. A TEA would analyze the costs associated with raw materials (4-dimethylaminobenzoic acid and 2-ethylhexanol), energy consumption for the synthesis process, capital expenditure for reactors and purification equipment, and operational costs. The market price of competing UV filters and the scale of production are also critical variables. Process optimization, as discussed in section 6.2, plays a direct role in improving the economic feasibility by increasing efficiency and reducing waste.

Life Cycle Analysis (LCA): An LCA provides a "cradle-to-gate" or "cradle-to-grave" assessment of the environmental impacts associated with the compound. pitt.edumdpi.com This analysis quantifies the environmental burden at each stage of the product's life.

Key stages in the LCA of 2-ethylhexyl 4-(dimethylamino)benzoate include:

Raw Material Acquisition: The environmental impact of producing the chemical precursors.

Manufacturing: Energy consumption, solvent use, and waste generation during the esterification and purification processes.

Use Phase: The compound's function as a UV filter in consumer and industrial products. This stage also considers its potential to enter the environment, for example, through wastewater from the use of sunscreens. researchgate.net

End-of-Life: The fate of the compound after the useful life of the product it is in, including potential degradation, bioaccumulation, or impact on recycling processes. sigmaaldrich.comnih.gov

LCA studies help identify environmental hotspots in the production and application chain, guiding efforts to develop more sustainable manufacturing processes and "greener" alternative materials. mdpi.com

Regulatory Science and Policy Analysis Pertaining to Einecs 251 514 9

Evolution and Impact of Chemical Control Regulations on EINECS 251-514-9 (e.g., REACH, CLP)

The primary regulations governing chemical substances in the European Union are the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) 1907/2006 and the CLP (Classification, Labelling and Packaging) Regulation (EC) No 1272/2008. edqm.eueuropa.eu These frameworks have a significant impact on substances like Flumetasone pivalate (B1233124), dictating the requirements for manufacturers, importers, and downstream users.

Under REACH, manufacturers or importers of substances in quantities of one tonne or more per year are required to register them with the European Chemicals Agency (ECHA). europa.euontosight.ai This involves submitting a technical dossier containing data on the substance's properties and hazards. For Flumetasone pivalate, a registration dossier has been submitted to ECHA, indicating its active status within the EU market. nih.gov

The CLP regulation aligns the EU system of classification, labelling, and packaging of chemical substances and mixtures to the Globally Harmonised System (GHS). edqm.eu For Flumetasone pivalate, this has resulted in a specific hazard classification. According to the CLP regulation, it is classified as a substance suspected of damaging the unborn child (Repr. 2, H361d). edqm.eu This classification necessitates specific labelling, including a hazard pictogram (GHS08) and a signal word ("Warning"), to alert users to the potential risks. edqm.eu

The table below summarizes the key regulatory information for Flumetasone pivalate under these EU regulations.

| Regulatory Framework | Identifier | Classification & Labelling |

| EINECS | 251-514-9 | Not Applicable |

| REACH | Registered Substance | Requires submission of technical data on properties and hazards. europa.eunih.gov |

| CLP | Repr. 2, H361d | Pictogram: GHS08, Signal Word: Warning, Hazard Statement: Suspected of damaging the unborn child. edqm.eu |

Scientific Methodologies Underpinning Regulatory Classification and Risk Assessment Frameworks for this compound

The regulatory classification and risk assessment of Flumetasone pivalate are based on established scientific methodologies. The classification under CLP as "Suspected of damaging the unborn child" is derived from an expert judgement and weight of evidence determination. edqm.eu This process involves a critical evaluation of all available data from various sources, including laboratory studies and, where available, human evidence.

The risk assessment for chemical substances under REACH involves a multi-step process:

Hazard Identification: This step identifies the intrinsic hazardous properties of the substance. For Flumetasone pivalate, this includes its reproductive toxicity. edqm.eu

Dose-Response Assessment: This determines the relationship between the dose of the substance and the incidence and severity of an adverse effect.

Exposure Assessment: This evaluates the extent of human and environmental exposure to the substance under various conditions of use. europa.eu

Risk Characterisation: This integrates the information from the previous steps to estimate the probability of adverse effects occurring in human populations and the environment. researchgate.net

For medicinal products, the environmental risk assessment (ERA) follows a phased approach, often drawing on methodologies from REACH. europa.eu This includes assessing the potential for persistence, bioaccumulation, and toxicity (PBT) in the environment. europa.eu The risk assessment for glucocorticoids like Flumetasone pivalate also considers their mechanism of action, which involves binding to glucocorticoid receptors and modulating gene expression, leading to anti-inflammatory and immunosuppressive effects. nih.govfrontiersin.orgfrontiersin.orgnih.gov

International Cooperation and Harmonization Efforts in the Governance of this compound

Given that Flumetasone pivalate is used in pharmaceuticals, international efforts to harmonize technical requirements for drug registration are highly relevant. ncats.ioiiab.me The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) is a key organization in this field, bringing together regulatory authorities and the pharmaceutical industry. ich.orgtracekey.comeuropa.eu

The ICH develops guidelines on quality, safety, and efficacy that are adopted by its members, including major regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eufda.gov This harmonization aims to streamline the global development and approval of medicines, reducing the need for duplicative testing and facilitating faster patient access to new therapies. tracekey.comfda.gov

Key areas of ICH harmonization include:

Standardized formats for regulatory submissions, such as the Common Technical Document (CTD). europa.eu

Guidelines on good manufacturing practices (GMP).

Development of a medical dictionary (MedDRA) for reporting adverse events. europa.eu

These international efforts ensure a more consistent regulatory approach to pharmaceuticals containing substances like Flumetasone pivalate across different jurisdictions.

Case Studies in Regulatory Adaptation and Policy Response for this compound

The ongoing review and updating of regulations like REACH and CLP represent a continuous process of policy response. For instance, amendments to the REACH Regulation, such as Regulation (EU) 2020/878, refine the requirements for safety data sheets, ensuring that the most current information on hazards and risk management measures is communicated throughout the supply chain. edqm.euedqm.eu

Furthermore, the regulation of combination products, such as ear drops containing Flumetasone pivalate and an anti-infective agent like Clioquinol, demonstrates policy adaptation to address the specific risks and benefits of such formulations. cpe.org.ukhres.cacanada.ca These products are subject to specific regulatory approvals and oversight by national and regional health authorities.

Frontiers in Einecs 251 514 9 Research: Future Directions and Unaddressed Questions

Identification of Knowledge Gaps in the Synthesis and Comprehensive Characterization of EINECS 251-514-9

The synthesis of Octocrylene, or 2-ethylhexyl 2-cyano-3,3-diphenylacrylate, is well-established but presents opportunities for further refinement and characterization. ottokemi.comgoogle.com The common method involves the reaction of a benzophenone (B1666685) imine with a cyanoacetic ester, such as 2-ethylhexyl cyanoacetate. google.com While effective, this process is not without its challenges and knowledge gaps.

A significant area requiring further investigation is the complete impurity profile of commercially produced Octocrylene. One known impurity and degradation product is benzophenone, a compound that raises health and environmental concerns due to its potential as a carcinogen and endocrine disruptor. sorbonne-universite.freuropa.eu Research has shown that benzophenone can form from the degradation of Octocrylene within the product container over time, with concentrations increasing as the product ages. sorbonne-universite.fracs.org A comprehensive understanding of the mechanisms and kinetics of this degradation under various storage conditions is still developing.

Furthermore, while patents describe synthesis routes, detailed information on the large-scale industrial processes, including the specific catalysts, solvents, and purification methods used, is often proprietary. This lack of public data hinders independent assessment and the development of greener alternatives. Future research should aim to fill these gaps by:

Developing and validating analytical methods for the detection and quantification of a wider range of potential impurities and byproducts in commercial Octocrylene.

Investigating the influence of different synthesis parameters on the formation of impurities like benzophenone.

Exploring alternative synthesis pathways that may reduce the formation of undesirable byproducts from the outset.

Table 1: Synthesis and Characterization Methods for Octocrylene

| Aspect | Method/Technique | Key Findings/Applications | Knowledge Gaps |

| Synthesis | Knoevenagel condensation of benzophenone with 2-ethylhexyl cyanoacetate | A common industrial route for producing Octocrylene. | Optimization for reduced byproducts and energy consumption. |

| Synthesis | Reaction of benzophenone imine with cyanoacetic ester | An alternative pathway that can be performed at lower temperatures. google.com | Full understanding of side reactions and impurity formation. |

| Characterization | High-Performance Liquid Chromatography (HPLC) | Used to separate and quantify Octocrylene and its degradation products. mdpi.comsielc.com | Development of methods for a broader range of potential impurities. |

| Characterization | Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the chemical structure of Octocrylene and its byproducts. mdpi.com | Creation of a comprehensive spectral library for all potential byproducts. |

| Characterization | Mass Spectrometry (MS) | Identifies compounds based on their mass-to-charge ratio, confirming the presence of byproducts. mdpi.com | Application in real-time monitoring of synthesis and degradation. |

Advancements in Predictive Environmental Modeling for this compound Behavior

The widespread use of Octocrylene in sunscreens has led to its detection in various environmental compartments, including surface water, sediment, and biota. nih.govnih.gov Predictive environmental models are crucial tools for understanding and forecasting the fate, transport, and potential ecological risks of this compound.

Current models have been used to estimate the loading of Octocrylene into aquatic environments from recreational activities and wastewater treatment plants. nih.gov These models often incorporate factors such as sunscreen application rates, swimmer density, and the efficiency of wastewater treatment processes. However, there are still significant uncertainties and areas for advancement.

One key challenge is accurately predicting the bioaccumulation potential of Octocrylene. It is a highly lipophilic (fat-soluble) compound, which suggests a tendency to accumulate in the tissues of aquatic organisms. nih.gov Studies have been conducted to determine its bioconcentration factor (BCF) and biomagnification factor (BMF), but results can vary depending on the species and exposure pathways. nih.gov

Future advancements in predictive modeling should focus on:

Developing more sophisticated models that integrate a wider range of environmental variables, such as water temperature, sunlight intensity (which can affect photodegradation), and microbial activity.

Improving the accuracy of bioaccumulation models by incorporating species-specific physiological data and considering dietary exposure routes. nih.gov

Modeling the formation and environmental fate of Octocrylene's degradation products, such as benzophenone, which may have different transport and toxicity characteristics than the parent compound. noaa.gov

Exploration of Green Chemistry Pathways and Circular Economy Integration for this compound

The principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. essentialchemicalindustry.orgroyalsocietypublishing.org Applying these principles to the lifecycle of Octocrylene is a critical area of future research.

Exploration of greener synthesis pathways for Octocrylene could involve:

Safer Solvents and Catalysts: Replacing traditional, often hazardous, solvents and catalysts with more environmentally benign alternatives. essentialchemicalindustry.org This could include the use of biodegradable solvents or solvent-free reaction conditions. royalsocietypublishing.org

Atom Economy: Designing synthesis routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. essentialchemicalindustry.org

Use of Renewable Feedstocks: Investigating the potential for using renewable, bio-based starting materials instead of petroleum-derived chemicals. royalsocietypublishing.org

Beyond synthesis, green chemistry principles also apply to the end-of-life of the product. Designing for degradation is a key concept, where chemicals are intentionally designed to break down into harmless substances in the environment. essentialchemicalindustry.org Given that Octocrylene is considered persistent and can degrade into the more hazardous benzophenone, this is a particularly important area of research. sorbonne-universite.frnih.gov

The concept of a circular economy, which aims to eliminate waste and keep materials in use, presents a novel challenge for a compound like Octocrylene. While direct recycling of a sunscreen ingredient from the environment is not feasible, a circular approach could involve:

Developing biodegradable or bio-based UV filters that can be safely returned to the biosphere.

Investigating methods to capture and treat Octocrylene and its byproducts at wastewater treatment plants, potentially recovering valuable chemical precursors.

Opportunities for Interdisciplinary Research Synergies Towards a Holistic Understanding of this compound

A comprehensive understanding of Octocrylene requires collaboration across multiple scientific disciplines. The complex interactions between its chemical properties, environmental behavior, and potential biological effects necessitate a synergistic research approach.

Key opportunities for interdisciplinary research include:

Chemistry and Environmental Science: Chemists can work to synthesize novel UV filters with improved environmental profiles, while environmental scientists can model their behavior and assess their ecological impact. This collaboration can create a feedback loop for designing safer and more sustainable alternatives.

Ecotoxicology and Marine Biology: Studies on the effects of Octocrylene and its degradation products on marine organisms, such as corals and oysters, provide crucial data for environmental risk assessments. noaa.govmdpi.com This research can inform regulations and guide the development of reef-safe sunscreens.

Analytical Chemistry and Human Health: Advanced analytical techniques are needed to detect low levels of Octocrylene and its metabolites in human tissues and fluids. nih.gov This data is essential for toxicologists and medical researchers to evaluate potential human health risks from exposure.

Material Science and Dermatology: The development of new sunscreen formulations, such as those that encapsulate UV filters to reduce skin absorption, requires expertise in both material science and dermatology. researchgate.net

By fostering these interdisciplinary collaborations, the scientific community can move towards a more holistic and nuanced understanding of Octocrylene's lifecycle and impacts.

Emerging Research Themes and Potential for Novel Scientific Discoveries Related to this compound

The field of research surrounding Octocrylene is dynamic, with several emerging themes pointing towards potential new discoveries.

One of the most significant emerging areas is the investigation of degradation pathways and byproduct formation . While the degradation to benzophenone is a major concern, recent studies have identified numerous other byproducts formed during processes like chlorination in swimming pools. mdpi.comsorbonne-universite.frnih.gov A study identified 11 different disinfection byproducts, some of which were found to be more toxic to marine organisms than Octocrylene itself. mdpi.comnih.gov Future research will likely focus on identifying the full spectrum of these byproducts, understanding their formation mechanisms, and assessing their toxicological profiles.

Another key theme is the interaction of Octocrylene with other environmental stressors . The real-world environment contains a complex mixture of pollutants and is subject to changing conditions due to climate change. Research is needed to understand how Octocrylene's effects might be amplified by or interact with factors like ocean acidification, rising sea temperatures, and the presence of other contaminants like microplastics. noaa.gov

Finally, there is a growing interest in the development of next-generation UV filters . The concerns surrounding existing filters like Octocrylene are driving innovation in the design of new molecules that are not only effective at blocking UV radiation but are also biodegradable, non-toxic, and sustainably produced. This includes research into compounds inspired by natural UV-absorbing substances found in algae and other marine organisms. researchgate.net

Table 2: Emerging Research Areas for Octocrylene

| Research Theme | Key Questions | Potential Discoveries |

| Degradation & Byproducts | What is the full range of byproducts formed under different environmental conditions (e.g., UV light, chlorination)? mdpi.com What are their toxicological profiles? | Identification of novel, potentially harmful, transformation products. nih.gov |

| Environmental Interactions | How does Octocrylene interact with other pollutants like microplastics? How do climate change factors affect its toxicity? noaa.gov | Uncovering synergistic effects that could increase environmental risk. |

| Bioaccumulation & Trophic Transfer | How does Octocrylene move through the food web? What are the long-term consequences for top predators? nih.gov | A clearer understanding of its potential for biomagnification in marine ecosystems. |

| Next-Generation UV Filters | Can we design effective UV filters that are fully biodegradable and non-toxic? Can we use bio-based materials for their synthesis? researchgate.net | Development of truly "green" sunscreens with minimal environmental impact. |

Q & A

Basic: What is the chemical identity of EINECS 251-514-9, and how can researchers verify its purity and structural integrity?

Methodological Answer:

To confirm the identity and purity of this compound, researchers should:

- Characterization Techniques : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. For novel compounds, elemental analysis and mass spectrometry (MS) are critical .

- Reference Standards : Compare spectral data (e.g., IR, UV-Vis) with published literature or certified reference materials. Ensure consistency in melting/boiling points and solubility profiles .

- Reproducibility : Document detailed synthesis protocols, including reaction conditions (temperature, solvent ratios, catalysts) and purification steps (recrystallization, distillation) .

Basic: What are the established synthesis routes for this compound, and how can experimental reproducibility be ensured?

Methodological Answer:

- Protocol Optimization : Follow peer-reviewed synthesis procedures, emphasizing stoichiometric ratios and reaction kinetics. For example, if the compound is synthesized via nucleophilic substitution, monitor reaction progress using thin-layer chromatography (TLC) .

- Batch Consistency : Conduct multiple small-scale trials to identify critical variables (e.g., pH, temperature fluctuations) before scaling up. Use statistical tools like ANOVA to assess variability .

- Supplementary Data : Include raw spectral data, chromatograms, and yield calculations in appendices to support reproducibility claims .

Advanced: How can researchers resolve contradictions in spectroscopic or thermodynamic data reported for this compound?

Methodological Answer:

- Cross-Validation : Replicate conflicting experiments under identical conditions. For example, if NMR peaks differ across studies, re-examine solvent effects or isotopic impurities .

- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.1°C for melting points) and propagate errors through statistical models (e.g., Monte Carlo simulations) .

- Comparative Studies : Benchmark results against computational models (e.g., density functional theory for thermodynamic properties) to identify outliers .

Advanced: What experimental designs are suitable for investigating the degradation pathways of this compound under varying environmental conditions?

Methodological Answer:

- Accelerated Aging Studies : Expose the compound to stressors (UV light, humidity) and analyze degradation products via LC-MS or gas chromatography (GC). Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

- Multivariate Analysis : Design a factorial experiment to isolate factors (e.g., pH, oxygen levels) influencing degradation. Apply response surface methodology (RSM) to optimize predictive models .

- Ecotoxicity Assessment : Couple degradation studies with bioassays (e.g., Daphnia magna toxicity tests) to evaluate environmental impact .

Advanced: How can researchers design a study to identify catalytic applications of this compound while minimizing experimental bias?

Methodological Answer:

- Blinded Trials : Use double-blinded protocols for catalytic activity tests, where neither the preparer nor the analyst knows the sample identity until data collection is complete .

- Control Groups : Include inert analogs or commercially available catalysts as benchmarks. Normalize activity metrics (e.g., turnover frequency) to account for batch-to-batch variability .

- Data Transparency : Publish raw catalytic cycles (e.g., TON, TOF) and side-reaction byproducts in supplementary materials to enable independent validation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Assessment : Consult Safety Data Sheets (SDS) for toxicity profiles. Conduct a risk assessment for exposure routes (inhalation, dermal) and implement engineering controls (fume hoods, glove boxes) .

- Waste Management : Neutralize reactive byproducts (e.g., quench acids/bases) before disposal. Document waste streams to comply with institutional and regulatory guidelines .

Advanced: How should researchers approach meta-analyses of this compound’s physicochemical properties when literature data is inconsistent?

Methodological Answer:

- Systematic Review : Use PRISMA guidelines to screen studies, prioritizing peer-reviewed journals with high reproducibility scores. Exclude datasets lacking error margins or methodological details .

- Data Harmonization : Normalize variables (e.g., temperature-adjusted solubility) using computational tools (e.g., COSMOtherm). Apply weighted averages to resolve discrepancies .

- Sensitivity Testing : Conduct robustness checks by iteratively removing outlier studies and re-evaluating consensus values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.